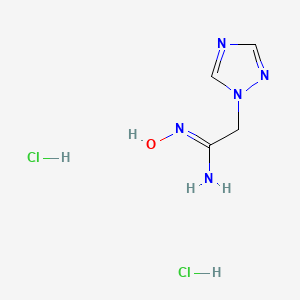

![molecular formula C12H22N2O4 B2555026 4-[(tert-ブトキシカルボニル)アミノ]-1-メチルピペリジン-4-カルボン酸 CAS No. 1409782-99-5](/img/structure/B2555026.png)

4-[(tert-ブトキシカルボニル)アミノ]-1-メチルピペリジン-4-カルボン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

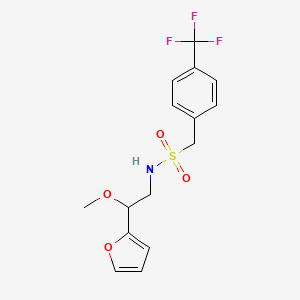

The compound "4-[(Tert-butoxycarbonyl)amino]-1-methylpiperidine-4-carboxylic acid" is a derivative of piperidine, which is a six-membered heterocyclic amine with one nitrogen atom. The tert-butoxycarbonyl (Boc) group is commonly used in organic synthesis, particularly in the protection of amines. The presence of the Boc group suggests that this compound could be an intermediate or a protected form of an amino acid or peptide used in synthetic chemistry.

Synthesis Analysis

The synthesis of related piperidine derivatives has been described in the literature. For instance, the synthesis of 4-tert-butyl-4-hydroxy-2,2,6,6-tetramethylpiperidine derivatives has been achieved, which involves the interaction of hydroxyl and methyl groups in the piperidine ring . Another related synthesis is the preparation of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, which demonstrates the ability to control stereochemistry in the synthesis of unnatural amino acids . Additionally, the synthesis of N-tert.-butoxycarbonyl-(alpha-phenyl)aminomethylphenoxyacetic acid has been reported for use as a handle in solid-phase peptide synthesis . These methods could potentially be adapted for the synthesis of "4-[(Tert-butoxycarbonyl)amino]-1-methylpiperidine-4-carboxylic acid".

Molecular Structure Analysis

The molecular structure of piperidine derivatives has been studied, with investigations revealing that bulky substituents can influence the conformation of the piperidine ring. For example, in the case of 4-tert-butyl-4-hydroxy-2,2,6,6-tetramethylpiperidine derivatives, the chair conformation is favored, and van der Waals interactions prevent the formation of intermolecular hydrogen bonds . This information is relevant for understanding the molecular structure of "4-[(Tert-butoxycarbonyl)amino]-1-methylpiperidine-4-carboxylic acid", as the steric effects of the Boc group and the carboxylic acid moiety would influence its conformation and reactivity.

Chemical Reactions Analysis

The chemical reactivity of piperidine derivatives can be complex due to the presence of multiple functional groups. For instance, the tert-butoxycarbonyl group is known to be stable under certain conditions but can be removed under acidic conditions or with the use of hydrogen fluoride (HF) . The presence of a carboxylic

科学的研究の応用

- 用途: Boc-Dap-OH の主な用途の1つは、ペプチド合成です。Boc (tert-ブトキシカルボニル)基は、アミノ基の一時的な保護基として機能します。 これにより、固相ペプチド合成 (SPPS) 中に他のアミノ酸とペプチド結合を制御して形成することができます .

- 説明: 低粘度で高い熱安定性を備えたイオン液体は、Boc の除去を触媒できます。 この方法は、ペプチド合成と精製の可能性を広げます .

ペプチド合成

生物活性環状ペプチド

イオン液体支援 Boc 脱保護

作用機序

Safety and Hazards

特性

IUPAC Name |

1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4/c1-11(2,3)18-10(17)13-12(9(15)16)5-7-14(4)8-6-12/h5-8H2,1-4H3,(H,13,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGVKEDFEEICZHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCN(CC1)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

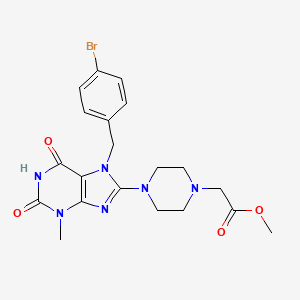

![N-[(4-isobutyryl-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)methyl]-2-methyl-N-(4-methylphenyl)propanamide](/img/structure/B2554943.png)

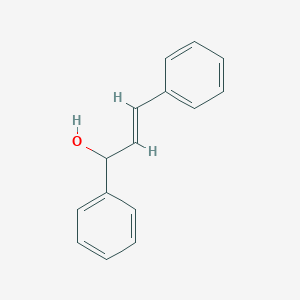

![2,4-dimethyl-N-[(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]benzenesulfonamide](/img/structure/B2554948.png)

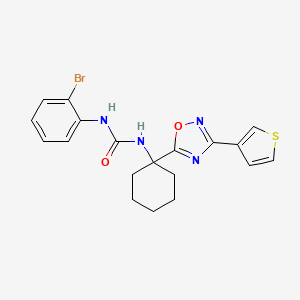

![[4-(Trifluoromethyl)pyrimidin-2-yl]methanamine hydrochloride](/img/structure/B2554951.png)

![[3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2554955.png)

![Methyl 3-{[(2,5-dimethylphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2554956.png)

![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2554957.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2554961.png)

![4-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2554963.png)

![5-methyl-3-oxo-2-phenyl-N-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2554966.png)